molecular formula C10H13ClF3N B1459436 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline hydrochloride CAS No. 1803586-26-6

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline hydrochloride

Cat. No.: B1459436
CAS No.: 1803586-26-6
M. Wt: 239.66 g/mol
InChI Key: HSTJXXDRNFETEF-UHFFFAOYSA-N
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Description

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C10H13ClF3N and its molecular weight is 239.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

Genotoxic Activities of Aniline and its Metabolites

Aniline hydrochloride and its metabolites have been studied for their genotoxic potential, aiming to understand the occurrence of spleen tumors in rats. Although most validated studies did not indicate a potential of aniline to induce gene mutations, its metabolites, particularly p-aminophenol and p-hydroxyacetanilide, showed potential for inducing chromosomal damage at high doses. The carcinogenic effects in rats' spleen are attributed to chronic high-dose damage leading to oxidative stress, rather than direct genotoxic mechanisms (Bomhard & Herbold, 2005).

Phase Behavior and Applications of Ionic Liquids

Research has explored the phase behavior of ionic liquids with various solutes, including aniline, highlighting their potential applications in separation and extraction processes. The solvent abilities of ionic liquids with different anions were investigated, revealing their potential as environmentally acceptable solvents with tuneable properties for aromatic solutes. This opens avenues for using these solvents in extracting target molecules from aqueous solutions or original matrices, showcasing an application potential in separation technologies (Visak et al., 2014).

Synthesis and Structural Properties of Novel Compounds

The synthesis and structural properties of novel substituted compounds have been investigated, including those derived from reactions with anilines. Such research contributes to the development of new materials with potential applications in various industries, emphasizing the importance of understanding the chemical and physical properties of these compounds for their practical application (Issac & Tierney, 1996).

Fluorescent Chemosensors Based on Compounds

Research has focused on developing fluorescent chemosensors based on compounds for detecting various analytes. These chemosensors exhibit high selectivity and sensitivity, demonstrating the potential of using such compounds in analytical chemistry for detecting and quantifying substances in complex mixtures. The exploration of these chemosensors contributes to advancements in sensing technologies and analytical methods (Roy, 2021).

Properties

IUPAC Name

4-(1,1,1-trifluoro-2-methylpropan-2-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N.ClH/c1-9(2,10(11,12)13)7-3-5-8(14)6-4-7;/h3-6H,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTJXXDRNFETEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline hydrochloride
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4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline hydrochloride
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4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline hydrochloride
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4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline hydrochloride
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.